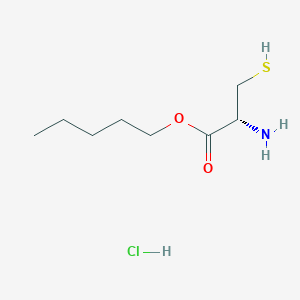

L-Cysteine n-amylester hydrochloride

Beschreibung

L-Cysteine n-amyl ester hydrochloride is a derivative of the amino acid L-cysteine, where the carboxylic acid group is esterified with n-amyl alcohol and stabilized as a hydrochloride salt. The hydrochloride form enhances stability and water solubility compared to the free base, a characteristic shared with L-cysteine hydrochloride monohydrate (CAS 7048-04-6) .

The n-amyl ester variant is hypothesized to have a molecular formula of C₈H₁₈ClNO₂S (based on the substitution of the hydroxyl group with an n-amyl chain) and a molecular weight of ~227.5 g/mol. This modification likely increases lipophilicity, making it more suitable for applications requiring organic solubility, such as pharmaceutical synthesis or lipid-based formulations.

Eigenschaften

Molekulargewicht |

227.8 |

|---|---|

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Cysteine n-amylester hydrochloride typically involves the esterification of L-cysteine with amyl alcohol in the presence of a suitable catalyst. One common method employs the use of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as catalysts . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond.

Industrial Production Methods

In an industrial setting, the production of L-Cysteine n-amylester hydrochloride may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

L-Cysteine n-amylester hydrochloride undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield L-cysteine and amyl alcohol.

Oxidation: The thiol group in the cysteine moiety can be oxidized to form disulfides or sulfonic acids.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products Formed

Hydrolysis: L-cysteine and amyl alcohol.

Oxidation: Disulfides or sulfonic acids.

Substitution: Various substituted cysteine derivatives.

Wissenschaftliche Forschungsanwendungen

L-Cysteine n-amylester hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.

Biology: Employed in studies involving protein modification and labeling.

Medicine: Investigated for its potential therapeutic effects, particularly in the context of cysteine metabolism and related disorders.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of L-Cysteine n-amylester hydrochloride primarily involves its role as a cysteine derivative. In biological systems, it can be hydrolyzed to release cysteine, which is a key amino acid involved in various metabolic pathways. Cysteine plays a crucial role in the synthesis of glutathione, a major antioxidant, and in the formation of disulfide bonds in proteins . The ester form may also facilitate cellular uptake and improve bioavailability .

Vergleich Mit ähnlichen Verbindungen

Structural and Chemical Properties

The table below compares L-cysteine n-amyl ester hydrochloride with structurally related compounds:

Key Observations :

- Solubility : The hydrochloride salts of L-cysteine and its methyl/ethyl esters retain moderate-to-high water solubility due to ionic interactions . The n-amyl ester, with its longer alkyl chain, is expected to favor organic solvents, enhancing compatibility with hydrophobic systems.

- Stability : Hydrochloride forms generally resist oxidation better than free cysteine, particularly in acidic environments . Ester derivatives, however, may hydrolyze under alkaline conditions or enzymatic action .

Functional and Application Differences

- L-Cysteine HCl Monohydrate: Food Industry: Used at ≤25 mg/kg in feed for flavor enhancement and anti-oxidative effects .

- Methyl and Ethyl Esters: Synthetic Chemistry: Serve as intermediates in thiazole ring formation (e.g., bacillamide A analogues) . Analytical Chemistry: Methyl ester derivatives aid in amino acid quantification via enhanced chromatographic sensitivity .

DL-Cysteine HCl :

- n-Amyl Ester (Inferred): Potential Uses: The elongated alkyl chain could improve membrane permeability in drug delivery systems or serve as a stabilizer in lipid-rich formulations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.